molecular formula C18H20N2O5S B11053445 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide

Cat. No.: B11053445
M. Wt: 376.4 g/mol
InChI Key: CLBRXEAHTCQTGO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide is a complex organic compound that features a benzodioxole moiety linked to a piperidine sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Attachment to Phenyl Group: The benzodioxole is then attached to a phenyl group through an ether linkage, often using a Williamson ether synthesis.

    Formation of Piperidine Sulfonamide: The phenyl group is then linked to a piperidine ring, which is subsequently sulfonated to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The benzodioxole moiety is known for its ability to interact with biological macromolecules, while the piperidine sulfonamide structure can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-carboxamide
  • N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-thiourea

Uniqueness

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to carboxamide or thiourea analogs. The sulfonamide group can enhance water solubility and improve pharmacokinetic properties, making it a valuable compound in drug development.

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide

InChI

InChI=1S/C18H20N2O5S/c21-26(22,20-10-2-1-3-11-20)19-14-4-6-15(7-5-14)25-16-8-9-17-18(12-16)24-13-23-17/h4-9,12,19H,1-3,10-11,13H2

InChI Key

CLBRXEAHTCQTGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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